2-Amino-6-(cyclohexylamino)pyrimidin-4(1h)-one
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Overview
Description
2-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(cyclohexylamino)acrylonitrile with guanidine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness
2-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for medicinal chemistry research.
Properties
CAS No. |
60462-36-4 |
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Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-4-(cyclohexylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N4O/c11-10-13-8(6-9(15)14-10)12-7-4-2-1-3-5-7/h6-7H,1-5H2,(H4,11,12,13,14,15) |
InChI Key |
JQCXVMUVGHUTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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